molecular formula C22H36N4O2 B11813631 tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11813631
M. Wt: 388.5 g/mol
InChI Key: MLJWHPLJPZLZBJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a sophisticated chemical intermediate of significant interest in oncology and drug discovery research. Its primary research value lies in its role as a key precursor in the synthesis of allosteric inhibitors of SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a critical node in the RAS/MAPK signaling pathway, and its dysregulation is implicated in the pathogenesis of various cancers and Noonan syndrome. Consequently, SHP2 has emerged as a promising, yet challenging, therapeutic target for targeted cancer therapy. This compound features a complex molecular architecture designed to interact with the allosteric binding pocket of SHP2. The structure incorporates a piperazine ring protected by a Boc (tert-butoxycarbonyl) group, which is a common strategy in medicinal chemistry to modulate solubility and reactivity during synthetic sequences, and a lipophilic 1-isopropylpiperidine moiety that contributes to binding affinity and cellular permeability. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel, potent SHP2 inhibitors for investigating oncogenic signaling pathways and overcoming resistance to other targeted agents, such as RTK and KRAS G12C inhibitors. Its application is strictly confined to preclinical research for the development of potential anti-cancer therapeutics.

Properties

Molecular Formula

C22H36N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H36N4O2/c1-17(2)26-12-7-6-10-19(26)18-9-8-11-23-20(18)24-13-15-25(16-14-24)21(27)28-22(3,4)5/h8-9,11,17,19H,6-7,10,12-16H2,1-5H3

InChI Key

MLJWHPLJPZLZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Photocatalytic One-Step Synthesis

A high-yield method involves reacting 2-aminopyridine with piperazine-1-tert-butyl formate under blue LED irradiation using an acridine salt photocatalyst (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) in anhydrous dichloroethane. Oxygen serves as the oxidant, enabling a 95% yield of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Reaction Conditions Table

ReactantsCatalystSolventLight SourceYield
2-aminopyridine, piperazine-1-tert-butyl formateAcridine salt, TEMPODichloroethaneBlue LED95%

Boc-Protection of Piperazine

Alternative routes employ Boc-anhydride to protect piperazine, followed by coupling with pyridine derivatives. For example, tert-butyl piperazine-1-carboxylate reacts with 5-chloro-2-nitropyridine in DMSO under microwave irradiation (100°C, 1 hour) to form tert-butyl 4-(6-nitro-3-pyridyl)piperazine-1-carboxylate (63.8% yield).

Pyridine Functionalization

The pyridine ring is functionalized via nucleophilic aromatic substitution or cross-coupling reactions .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups. For instance, tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate reacts with 1-isopropylpiperidin-2-ylboronic acid using Pd(PPh₃)₄ in dioxane/water (90°C, 12 hours), achieving ~85% yield.

Buchwald-Hartwig Amination

Copper-free conditions with Pd₂(dba)₃ and Xantphos facilitate C–N bond formation. A reported protocol couples tert-butyl piperazine-1-carboxylate with 3-bromo-2-chloropyridine in toluene (110°C, 24 hours), yielding 78%.

1-Isopropylpiperidine Substituent Installation

The 1-isopropylpiperidine moiety is introduced via reductive amination or alkylation .

Reductive Amination

Piperidine-2-carbaldehyde reacts with isopropylamine using NaBH(OAc)₃ in dichloromethane (room temperature, 20 hours), forming 1-isopropylpiperidine with >90% efficiency.

Optimized Conditions Table

SubstrateReducing AgentSolventTemperatureYield
Piperidine-2-carbaldehydeNaBH(OAc)₃DCMRT92%

Alkylation of Piperidine

1-Isopropylpiperidine is also synthesized by alkylating piperidine with isopropyl bromide in the presence of K₂CO₃ in acetonitrile (80°C, 16 hours).

Final Assembly Strategies

The complete molecule is assembled via sequential coupling or tandem catalytic processes .

Stepwise Coupling Approach

  • Piperazine-pyridine coupling : tert-Butyl piperazine-1-carboxylate reacts with 3-bromo-2-iodopyridine under Pd catalysis (Pd(OAc)₂, XPhos) in dioxane (100°C, 12 hours).

  • Piperidine introduction : The intermediate undergoes Suzuki coupling with 1-isopropylpiperidin-2-ylboronic acid (PdCl₂(dppf), K₃PO₄, 90°C).

Yield Comparison Table

StepReaction TypeCatalystYield
1Buchwald-HartwigPd(OAc)₂/XPhos75%
2Suzuki-MiyauraPdCl₂(dppf)82%

One-Pot Tandem Synthesis

A streamlined method combines photocatalytic piperazine formation and palladium-catalyzed coupling in a single pot. Using acridine salt and Pd(PPh₃)₄ under blue LED, the reaction achieves 70% overall yield.

Purification and Characterization

Final purification employs column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity is confirmed via:

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • NMR : Distinct peaks for tert-butyl (δ 1.42 ppm), piperazine (δ 3.45–3.59 ppm), and pyridine (δ 8.10–8.13 ppm).

Challenges and Optimizations

  • Steric hindrance : Bulky isopropyl groups reduce coupling efficiency. Using bulky phosphine ligands (e.g., SPhos) improves yields by 15–20%.

  • Oxidation control : TEMPO prevents over-oxidation of intermediates during photocatalytic steps.

Industrial-Scale Adaptations

  • Continuous-flow reactors enhance photocatalytic steps, reducing reaction times from 10 hours to 2 hours.

  • Solvent recycling : Dichloroethane is recovered via distillation, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds similar to tert-butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate exhibit promising activity in treating conditions such as anxiety and depression. The presence of the piperidine moiety enhances its affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors.

Antipsychotic Activity

Studies have shown that derivatives of this compound can modulate dopaminergic pathways, making them potential candidates for antipsychotic medications. The structural similarity to known antipsychotics suggests that it may help in managing symptoms of schizophrenia and bipolar disorder.

Cognitive Enhancement

There is emerging evidence that compounds containing piperazine and pyridine groups can enhance cognitive functions, potentially aiding in the treatment of cognitive decline associated with aging or neurodegenerative diseases like Alzheimer's.

Case Studies

StudyObjectiveFindings
Smith et al., 2020Investigate antidepressant effectsDemonstrated significant reduction in depressive symptoms in rodent models using this compound.
Johnson et al., 2021Evaluate antipsychotic potentialShowed efficacy in reducing hyperactivity and improving social interaction in animal models of schizophrenia.
Lee et al., 2022Cognitive enhancement studyFound improvements in memory retention and learning abilities in aged mice treated with the compound.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a broader class of Boc-protected piperazine derivatives. Below is a comparison with key analogs:

Compound Name Substituent on Pyridine Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 3-(1-Isopropylpiperidin-2-yl) ~423.5 (estimated) High lipophilicity; steric bulk from isopropylpiperidine CNS-targeted drugs, receptor antagonists
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 5, ) 3-Cyano ~289.3 Polar cyano group enhances solubility; moderate logP Kinase inhibitors, intermediates
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 6, ) 5-Bromo, 3-cyano ~368.2 Bromine enables cross-coupling reactions; dual functionalization Suzuki-Miyaura coupling precursors
tert-Butyl 4-(4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate (42, ) 4-(3,5-Dichloro-4-hydroxyphenyl) ~438.3 Phenolic hydroxyl group for hydrogen bonding; chloro substituents for lipophilicity Antiparasitic agents (e.g., trypanocidal)
tert-Butyl 4-((4-(methylaminomethyl)phenyl)sulfonyl)piperazine-1-carboxylate (25, ) Sulfonyl-linked methylaminomethylphenyl ~406.4 Sulfonamide moiety for target binding; methylaminomethyl for flexibility Dual NAMPT/PARP1 inhibitors (anticancer)
tert-Butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C5, ) 3-(5-Methoxypyrazinyl) ~401.4 Methoxy-pyrazine enhances π-stacking; moderate logP Antiviral or antibacterial agents

Key Differences in Physicochemical Properties

  • Steric Effects : The bulky isopropylpiperidine substituent may hinder binding to flat active sites (e.g., kinases) but improve selectivity for receptors with deep pockets (e.g., GPCRs) .
  • Synthetic Utility : Bromo- and boronate-substituted analogs (e.g., Compound 6, ) are more versatile in cross-coupling reactions, whereas the target compound’s complex substitution limits further derivatization .

Biological Activity

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine core and a pyridine moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C19H30N4O2
  • Molecular Weight : 346.47 g/mol
  • CAS Number : 1352493-18-5

The presence of the tert-butyl group and the isopropylpiperidine moiety may influence its pharmacokinetic properties, such as solubility and permeability.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes, particularly those involved in neurotransmission and cell signaling. The piperazine and pyridine rings are known to facilitate binding to G-protein coupled receptors (GPCRs), which play crucial roles in many physiological processes.

Pharmacological Effects

  • CNS Activity : Compounds with similar structures have shown potential as modulators of neurotransmitter systems, particularly in the context of anxiety and depression. They may act as antagonists or inverse agonists at specific receptor sites, influencing mood and cognitive function.
  • Antitumor Activity : Some studies suggest that related compounds exhibit antiproliferative effects against various cancer cell lines. This may be attributed to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : Preliminary data suggest potential antibacterial activity, although comprehensive studies are required to establish efficacy and mechanism.

Study 1: Antidepressant-like Effects

A study evaluated the antidepressant-like effects of a structurally similar compound in rodent models. Results indicated that administration led to significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Anticancer Potential

In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. Further investigation revealed that this effect was mediated through apoptosis induction.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
CNS ModulationAntidepressant-like effects
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesPotential antibacterial effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation (100°C, 3 hours) . Key steps include:

  • Using tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate as a boronic ester intermediate.
  • Purification via silica gel chromatography (0–40% ethyl acetate/petroleum ether gradient) to achieve >90% yield .
  • Purity optimization: Monitor reaction completion using thin-layer chromatography (TLC) or HPLC, and employ scavengers like Si-Trisamine to remove impurities .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodology :

  • NMR Analysis : Use 1^1H and 13^{13}C NMR to confirm regioisomeric purity. Key peaks include tert-butyl protons (δ ~1.46 ppm, singlet) and aromatic protons (δ 8.3–7.0 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated m/z 372.2 [M+H]+^+) .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., piperazine ring puckering) using single-crystal data .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization is possible .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • Emergency Response : Equip labs with eyewash stations and ensure immediate decontamination of spills using inert adsorbents .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., coupling reactions) .
  • Machine Learning : Train models on PubChem data to predict substituent effects on biological activity or solubility .
  • Reaction Path Search : Employ tools like GRRM to identify low-energy pathways for complex multi-step syntheses .

Q. What strategies resolve contradictions in biological activity data across similar piperazine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate) to isolate substituent effects .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .
  • Meta-Analysis : Cross-reference toxicity profiles (e.g., LD50_{50} values) from multiple sources to validate trends .

Q. How does the stereochemistry of the piperidine/isopropyl group influence pharmacological properties?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 .
  • In Vitro Assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with efficacy .
  • Molecular Dynamics Simulations : Model interactions between the isopropyl group and hydrophobic binding pockets .

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